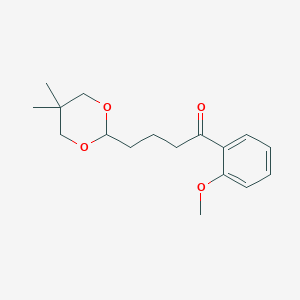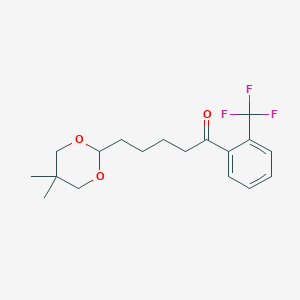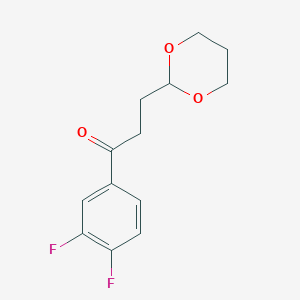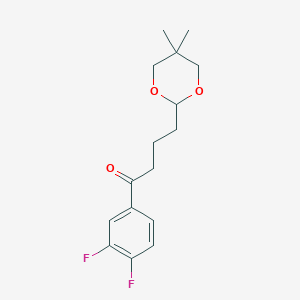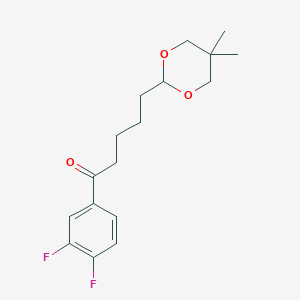
5-(m-Tolyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(m-Tolyl)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO . It has a molecular weight of 197.24 and contains a total of 27 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 Pyridine .
Synthesis Analysis
The synthesis of 5-(m-Tolyl)nicotinaldehyde and its derivatives has been reported in the literature . The synthesis involves the use of morpholine as a catalyst and is carried out in two steps, yielding moderate to good results .Molecular Structure Analysis
The molecular structure of 5-(m-Tolyl)nicotinaldehyde consists of 26 atoms, including 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains 1 aldehyde (aromatic) and 1 Pyridine .Aplicaciones Científicas De Investigación
Cancer Research Leukemia
“5-(m-Tolyl)nicotinaldehyde” has been studied for its potential role in cancer research, particularly concerning leukemia. Supplementation with this compound can replenish intracellular NAD levels in leukemia cells treated with the NAMPT inhibitor APO866. This helps prevent APO866-induced oxidative stress, mitochondrial dysfunction, and ATP depletion. NAD biosynthesis from “5-(m-Tolyl)nicotinaldehyde” depends on NAPRT and occurs via the Preiss–Handler pathway .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 5-(m-Tolyl)nicotinaldehyde is Nicotinamidase , an enzyme found in human leukemia cells . This enzyme plays a crucial role in the NAD (Nicotinamide Adenine Dinucleotide) biosynthesis pathway, which is essential for cellular metabolism and energy production .
Mode of Action
This interaction and the resulting changes in the NAD biosynthesis pathway are believed to have significant effects on the metabolism and proliferation of cells .
Biochemical Pathways
5-(m-Tolyl)nicotinaldehyde affects the NAD biosynthesis pathway, specifically through the Preiss-Handler pathway . This pathway is one of the key routes for the synthesis of NAD, a crucial coenzyme in cellular metabolism . The compound’s influence on this pathway can have downstream effects on various metabolic processes within the cell .
Pharmacokinetics
It is known that the compound can replenish the intracellular nad level in leukemia cells . This suggests that it is absorbed and distributed within the cells, where it can exert its effects .
Result of Action
The action of 5-(m-Tolyl)nicotinaldehyde results in the replenishment of the intracellular NAD level in leukemia cells . This can prevent oxidative stress, mitochondrial dysfunction, and ATP depletion induced by NAMPT inhibitors . These molecular and cellular effects can have significant implications for the metabolism and proliferation of the cells .
Action Environment
The action, efficacy, and stability of 5-(m-Tolyl)nicotinaldehyde can be influenced by various environmental factors. For instance, the availability of the compound in the tumor environment can fully blunt the antitumor activity of NAMPT inhibitors
Propiedades
IUPAC Name |
5-(3-methylphenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZNYANYLFRDHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646988 |
Source


|
| Record name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(m-Tolyl)nicotinaldehyde | |
CAS RN |
887973-66-2 |
Source


|
| Record name | 5-(3-Methylphenyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

